molecular formula C10H24N4O2 B132862 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine CAS No. 155021-55-9

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine

Cat. No. B132862
M. Wt: 232.32 g/mol
InChI Key: FCIGUPDFRXUJSZ-UHFFFAOYSA-N
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Description

“4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine” appears to be a long-chain molecule with three amine (-NH2) groups and one nitro (-NO2) group. The presence of multiple amine groups suggests that it could act as a polydentate ligand, binding to metals or other entities at multiple points. The nitro group could potentially make this compound reactive, as nitro groups are often involved in redox reactions.



Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a suitable heptane derivative with an aminopropyl and nitro group. This could potentially be achieved through a multi-step synthesis involving nitrations and amination reactions. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would be a heptane (seven-carbon) backbone with amine groups attached at the 1, 4, and 7 positions, and a nitro group attached at the 4 position. The presence of these functional groups would likely cause the molecule to have a somewhat polar character.



Chemical Reactions Analysis

The amine groups in this molecule could participate in a variety of reactions, such as acid-base reactions, nucleophilic substitutions, or coordination to metal ions. The nitro group could potentially be reduced to an amine, or participate in other redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, stereochemistry, and the nature of any counterions or solvents present. However, the presence of multiple polar functional groups suggests that it would likely be soluble in polar solvents, and might have a relatively high boiling point for a molecule of its size due to the possibility of hydrogen bonding.


Scientific Research Applications

Novel Acentric Materials

Research has shown that acentric materials can be constructed using compounds similar to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. For example, co-crystallization involving aminopyridines and 4-nitrophenol has been explored. Such materials demonstrate potential for applications in nonlinear optics, with one variant showing 14 times more activity than urea (Draguta et al., 2013).

Polyimides Synthesis

Compounds structurally related to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine have been used in the synthesis of novel thermally stable polyimides. These polyimides show potential for industrial applications due to their stability and specific structural properties (Mehdipour-Ataei et al., 2004).

Metal Complex Formation

Research has demonstrated the formation of Cd(II) macroacyclic Schiff base complexes using diamines structurally related to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. Such complexes have potential applications in catalysis and materials science (Keypour et al., 2008).

Hydrogen Bonding Studies

Studies have explored the hydrogen-bonding properties of compounds similar to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. Understanding these properties is crucial for the development of new materials and pharmaceuticals (Geiger & Parsons, 2014).

Synthesis of Chiral Anti-1,2-Diamine Derivatives

Chiral 1,2-diamines, which have structural similarities to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine, have been synthesized for potential use in bioactive molecules and catalytic asymmetric reactions (Gan et al., 2020).

Safety And Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. However, many nitro compounds are potentially explosive, and amines can be irritants. Therefore, appropriate safety precautions should be taken when handling this compound.


Future Directions

Future research on this compound could involve exploring its reactivity, studying its interactions with other molecules or ions, or investigating potential applications (for example, in coordination chemistry, materials science, or biochemistry).


Please note that this is a general analysis based on the name of the compound, and the actual properties of the compound could vary. For accurate information, experimental data and peer-reviewed research would be needed.


properties

IUPAC Name

4-(3-aminopropyl)-4-nitroheptane-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIGUPDFRXUJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCCN)(CCCN)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596131
Record name 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine

CAS RN

155021-55-9
Record name 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
Z Tian, A Fattahi, L Lis, SR Kass - Croatica Chemica Acta, 2009 - hrcak.srce.hr
B3LYP/aug-cc-pVDZ computations were carried out on polyamines with up to seven amino groups. The gas-phase proton affinities of these compounds are 219.6 (1-BuNH 2), 238.6 (H …
Number of citations: 28 hrcak.srce.hr

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